molecular formula C11H13ClN2O B13325340 4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one

4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one

Cat. No.: B13325340
M. Wt: 224.68 g/mol
InChI Key: CXQPTCSGBZTHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of an amino group, a chlorophenyl group, and a methyl group attached to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one typically involves the reaction of 4-chlorobenzaldehyde with methylamine and a suitable ketone under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine, which facilitates the formation of the pyrrolidinone ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one is unique due to its specific substitution pattern and the presence of both an amino group and a chlorophenyl group.

Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

4-amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one

InChI

InChI=1S/C11H13ClN2O/c1-14-10(15)6-9(13)11(14)7-2-4-8(12)5-3-7/h2-5,9,11H,6,13H2,1H3

InChI Key

CXQPTCSGBZTHHU-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CC1=O)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.